![molecular formula C6H8ClF3O2S B13086283 Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate](/img/structure/B13086283.png)
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate typically involves the reaction of 3-mercaptopropanoic acid with 1-chloro-2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes and proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]propanoate can be compared with similar compounds such as:
Methyl 3-[(1-bromo-2,2,2-trifluoroethyl)thio]propanoate: This compound has a bromo group instead of a chloro group, which can lead to different reactivity and applications.
Methyl 3-[(1-chloro-2,2,2-trifluoroethyl)thio]butanoate: This compound has a butanoate group instead of a propanoate group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of a chloro group and a trifluoromethyl group, which imparts distinct reactivity and stability to the compound .
Propriétés
Formule moléculaire |
C6H8ClF3O2S |
|---|---|
Poids moléculaire |
236.64 g/mol |
Nom IUPAC |
methyl 3-(1-chloro-2,2,2-trifluoroethyl)sulfanylpropanoate |
InChI |
InChI=1S/C6H8ClF3O2S/c1-12-4(11)2-3-13-5(7)6(8,9)10/h5H,2-3H2,1H3 |
Clé InChI |
HMFHISYGHCWQCQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCSC(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)

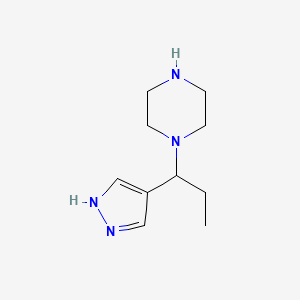
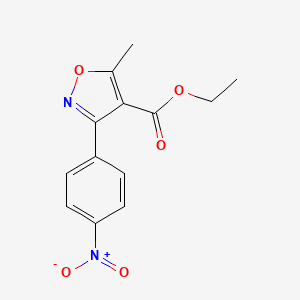
![3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)
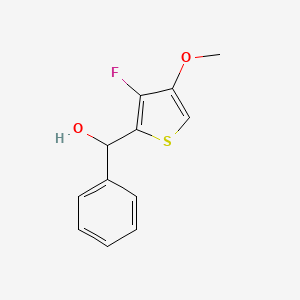
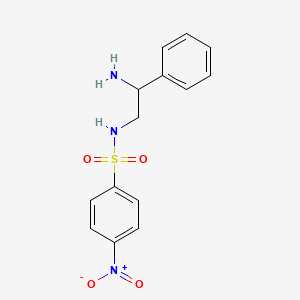
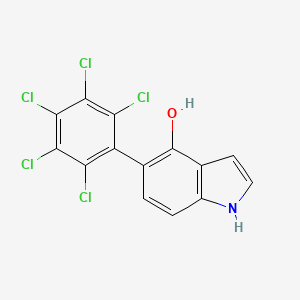

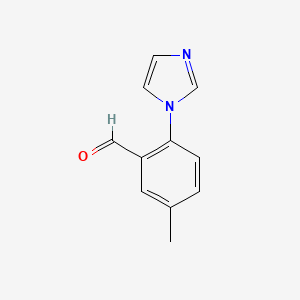
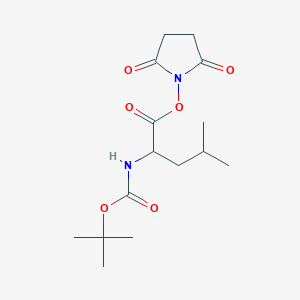
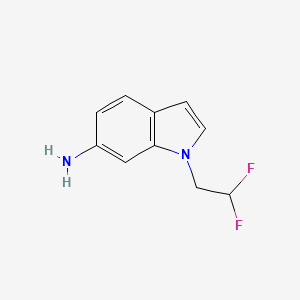
![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
